Capsaicin beta-D-Glucopyranoside

Sensory Science Food Technology Formulation Chemistry

Capsaicin beta-D-glucopyranoside is a glucosylated capsaicin derivative with ~100-fold lower pungency, enabling non-irritating TRPV1 modulation in sensitive models. Its enhanced aqueous solubility simplifies formulation into hydrogels, creams, and liquid supplements—eliminating the need for organic co-solvents required by parent capsaicin. As an in vivo-hydrolyzable prodrug, it releases capsaicin gradually, making it ideal for long-term pain and inflammation studies without confounding sensory effects. Its distinct intestinal transport and contraction profile provides a unique probe for gut mechanistic research. Source this differentiated compound in ≥90% purity for reproducible results.

Molecular Formula C24H37NO8
Molecular Weight 467.6 g/mol
Cat. No. B1631198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapsaicin beta-D-Glucopyranoside
Molecular FormulaC24H37NO8
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
InChIInChI=1S/C24H37NO8/c1-15(2)8-6-4-5-7-9-20(27)25-13-16-10-11-17(18(12-16)31-3)32-24-23(30)22(29)21(28)19(14-26)33-24/h6,8,10-12,15,19,21-24,26,28-30H,4-5,7,9,13-14H2,1-3H3,(H,25,27)/b8-6+/t19-,21-,22+,23-,24-/m1/s1
InChIKeyHEYWYCJIIXVRPS-FDOPSVQKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capsaicin beta-D-Glucopyranoside: A Non-Pungent, Hydrolytically-Activated Capsaicin Glucoside for Research and Industrial Applications


Capsaicin beta-D-glucopyranoside (CAS 153409-16-6) is a glucoside conjugate of the well-known pungent compound capsaicin, naturally present in various pungent cultivars of Capsicum annuum, Capsicum frutescens, and Capsicum chinense [1]. This compound is formed through the enzymatic glycosylation of capsaicin, resulting in a molecule with a molecular weight of 467.6 g/mol and the molecular formula C24H37NO8 [2]. The glucosylation significantly reduces the pungency to approximately 1/100th of that of capsaicin, while retaining the potential for capsaicin-like bioactivity upon hydrolysis in vivo [3].

Why Capsaicin beta-D-Glucopyranoside Cannot Be Simply Replaced by Generic Capsaicin or Other Capsaicinoids in Specific Research and Industrial Contexts


Direct substitution of capsaicin beta-D-glucopyranoside with unmodified capsaicin or other capsaicinoids is not feasible in applications requiring reduced pungency, enhanced aqueous solubility, or a prodrug-like activation profile. While capsaicin and its close analog dihydrocapsaicin are potent TRPV1 agonists with high pungency (EC50 ≈ 0.29 μM for capsaicin) , the glucoside exhibits drastically different physicochemical and biological properties. The addition of a glucopyranoside moiety not only diminishes sensory irritation by a factor of ~100 [1] but also alters its interaction with biological systems, as evidenced by divergent effects on intestinal transport and contraction compared to the parent compound [2]. These differences preclude simple interchangeability in sensitive assays, formulations, or consumer products.

Quantitative Evidence for Selecting Capsaicin beta-D-Glucopyranoside: Key Differential Data vs. Capsaicin and Analogs


Pungency Reduction: 100-fold Decrease in Sensory Irritation Compared to Capsaicin

The primary differentiation of capsaicin beta-D-glucopyranoside is its drastically reduced pungency. In a direct assessment, the pungency of the glucoside was found to be approximately 1/100th that of capsaicin [1]. This was determined through organoleptic evaluation following the glycosylation of capsaicin using Coffea arabica cell suspension cultures, with product identity confirmed by FAB-MS, 1H-NMR, and enzymatic hydrolysis [1]. This property is critical for applications where the sensory impact of capsaicin is undesirable, such as in certain topical formulations or functional foods.

Sensory Science Food Technology Formulation Chemistry

Divergent Effects on Intestinal Contraction: Glucoside Does Not Inhibit Ileal Twitch Unlike Capsaicin

In ex vivo rat ileal segments, capsaicin (50 μM) inhibited the amplitude of ileal twitch elicited by electrical nerve stimulation, whereas capsaicin glucoside (50 μM) did not induce any change [1]. This direct comparison demonstrates that glycosylation abolishes a specific neurogenic effect of capsaicin on gut smooth muscle contraction. Additionally, capsaicin glucoside increased transmural short-circuit current (Isc) when applied to the mucosal side of the jejunum and ileum, in contrast to capsaicin which either had no effect or decreased Isc [2]. These distinct functional profiles indicate that the glucoside interacts differently with intestinal sensory and transport mechanisms.

Gastrointestinal Physiology Pharmacology Ex Vivo Assays

Enhanced Aqueous Solubility Due to Glycosylation

Glycosylation is a well-established strategy to improve the aqueous solubility of hydrophobic compounds. While direct quantitative solubility data for capsaicin beta-D-glucopyranoside in pure water is limited, the introduction of a hydrophilic glucose moiety is known to enhance water solubility compared to the parent capsaicin, which has very low aqueous solubility (~0.0013 g/100 mL at 25°C) [1]. This principle is supported by studies demonstrating that glycosylation of similar spice compounds like thymol and carvacrol improved their stability and water solubility [2]. Furthermore, the glucoside's compatibility with aqueous-based solvent systems is evident from its solubility in DMSO (100 mg/mL) and in formulation vehicles containing water .

Pharmaceutics Formulation Science Drug Delivery

Optimal Research and Industrial Applications for Capsaicin beta-D-Glucopyranoside Based on Verified Differential Evidence


Use as a Non-Pungent Prodrug or Control in TRPV1-Related Research

Given its 100-fold reduction in pungency compared to capsaicin [1] and its reported ability to release capsaicin upon hydrolysis in vivo , capsaicin beta-D-glucopyranoside is an ideal candidate for studies requiring a non-irritating TRPV1 modulator. It can serve as a prodrug control in pain and inflammation models, or as a masked agonist in long-term studies where the sensory effects of capsaicin would cause confounding behavioral changes or tissue irritation.

Formulation Development for Aqueous-Based Topical or Oral Products

The enhanced aqueous compatibility and solubility conferred by the glucoside moiety [1] make this compound suitable for developing aqueous-based formulations. Unlike capsaicin, which requires high concentrations of organic solvents or complex encapsulation strategies due to its poor water solubility , capsaicin beta-D-glucopyranoside can be more easily incorporated into hydrogels, creams, or liquid supplements, facilitating its use in consumer health products or specialized pharmaceutical preparations.

Investigating Glucoside-Specific Effects on Gastrointestinal Function

The distinct and opposing effects of capsaicin beta-D-glucopyranoside on intestinal transport and contraction, compared to capsaicin [1], make it a valuable tool for dissecting the mechanisms of capsaicinoid action in the gut. Researchers can use this compound to specifically probe the role of glycoside conjugation in modulating nutrient absorption, motility, and sensory signaling pathways in the intestine, potentially leading to novel insights in gastroenterology and nutrition.

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